4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-14(29)16-7-9-17(10-8-16)23(31)27-25-22(24-26-19-5-3-4-6-20(19)32-24)18-11-12-28(15(2)30)13-21(18)33-25/h3-10H,11-13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVEYOKDQONPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.
Mode of Action
tuberculosis, suggesting that this compound may interfere with the bacterium’s metabolic processes or disrupt its cellular structures.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, this compound may affect pathways related to the metabolism, replication, or survival of M. tuberculosis.
Result of Action
tuberculosis, suggesting that this compound may lead to the death of these bacteria.
Biological Activity
The compound 4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 465.6 g/mol. The synthesis typically involves multi-step reactions starting from substituted 2-amino benzothiazoles and N-phenyl anthranilic acid, followed by the introduction of the thieno[2,3-c]pyridine moiety. The synthesis pathways are summarized in the table below:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Coupling | 2-amino benzothiazoles + N-phenyl anthranilic acid | Formation of intermediate |
| 2 | Cyclization | Various cyclizing agents | Formation of thieno[2,3-c]pyridine |
| 3 | Acetylation | Acetic anhydride | Final product |
Antitumor Properties
Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that certain analogs demonstrate IC50 values in the low micromolar range against various cancer cell lines such as Mia PaCa-2 and PANC-1. These results suggest a promising avenue for developing new anticancer agents based on this scaffold .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various pathogens. For example, preliminary studies indicate effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with various receptors that modulate cellular signaling pathways related to growth and inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antitumor Activity : A series of analogs were tested against human tumor cells; compounds derived from this scaffold exhibited selective cytotoxicity with minimal effects on normal cells .
- Anti-inflammatory Evaluation : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and inflammatory marker levels compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key derivatives:
Structural and Functional Differences
Table 1: Structural and Biological Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Insights from Structural Comparisons
Position 6 Substituent: Acetyl (Target Compound): The acetyl group is polar and smaller than the isopropyl or benzyl substituents in analogs. This may enhance solubility but reduce membrane permeability compared to bulkier groups. Isopropyl (): The hydrophobic isopropyl group likely improves binding to APE1’s active site, contributing to the observed µM-level inhibition. Its lipophilicity may also explain the compound’s favorable brain exposure in mice .
Core Structure Variations: The target compound and analogs share the tetrahydrothieno[2,3-c]pyridine core, whereas derivatives feature a tetrahydrothieno[3,2-c]pyridine scaffold.
The target compound’s acetyl substituent may modulate binding affinity or off-target effects, though empirical data are needed to confirm this .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, substituted benzaldehydes are reacted with heterocyclic precursors (e.g., tetrahydrothienopyridine derivatives) under reflux in ethanol with glacial acetic acid as a catalyst. Reaction optimization involves adjusting molar ratios, solvent polarity, and reflux duration (4–6 hours) to maximize yield . Pressure reduction during solvent evaporation improves purity by minimizing side-product formation .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of acetyl, benzamide, and benzo[d]thiazole substituents. For instance, -NMR can resolve proton environments in the tetrahydrothieno[2,3-c]pyridine core, while -NMR identifies carbonyl groups (e.g., acetyl and benzamide) . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy within ±2 ppm error margins.
Q. How can researchers identify and mitigate impurities during synthesis?
- Methodological Answer : Common impurities arise from incomplete cyclization or residual solvents. Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluents) monitors reaction progress. Column chromatography using gradient elution (e.g., 5–20% methanol in dichloromethane) isolates the target compound from byproducts. Quantitative impurity profiling requires HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can statistical experimental design improve reaction efficiency for this compound?
- Methodological Answer : Factorial designs (e.g., Box-Behnken or central composite designs) optimize parameters like temperature, catalyst loading, and stoichiometry. For example, a 3-factor design reduces the number of experiments from 27 to 15 while identifying interactions between reflux time and solvent volume. Response surface methodology (RSM) pinpoints optimal conditions for ≥90% yield .
Q. What computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and activation energies for key steps, such as benzo[d]thiazole ring formation. Reaction path search algorithms (e.g., artificial force induced reaction, AFIR) simulate plausible intermediates, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows validate predictions using kinetic profiling .
Q. How can researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) clarifies SAR trends. For example, discrepancies in IC values for kinase inhibition can be resolved by repeating assays under standardized ATP concentrations and controlling for compound solubility in DMSO/PBS mixtures .
Q. What strategies enhance solubility and stability for in vivo studies of this compound?
- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulations (liposomes) improve aqueous solubility. Stability under physiological pH is assessed via accelerated degradation studies (40°C, 75% RH for 4 weeks). LC-MS monitors degradation products, guiding structural modifications (e.g., replacing labile acetyl groups with trifluoromethyl moieties for metabolic stability) .
Q. How do substituent variations on the benzo[d]thiazole ring impact bioactivity?
- Methodological Answer : Systematic SAR studies compare derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. For instance, replacing the acetyl group with a trifluoromethyl substituent increases lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration in neuroactivity assays. Bioisosteric replacements (e.g., thiazole-to-oxazole) are evaluated for toxicity using zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
